4-Bromoisoquinoline-1-carbonitrile is an organic compound with the molecular formula and a molecular weight of 233.06 g/mol. This compound is classified as a halogenated isoquinoline derivative, characterized by the presence of a bromine atom and a carbonitrile functional group. It is recognized for its utility in various scientific research applications, particularly in organic synthesis and medicinal chemistry.
4-Bromoisoquinoline-1-carbonitrile can be sourced from various chemical suppliers and databases, including PubChem and BenchChem, where it is cataloged under CAS number 27224-09-5. The compound falls under the category of heterocyclic compounds, specifically isoquinolines, which are bicyclic compounds containing a benzene ring fused to a pyridine ring.
The synthesis of 4-Bromoisoquinoline-1-carbonitrile can be achieved through several methods:
The molecular structure of 4-Bromoisoquinoline-1-carbonitrile features a bromine atom attached to the isoquinoline framework, alongside a cyano group () at the 1-position. The InChI representation for this compound is:
The InChI Key is WYYWXXFJXOJBBJ-UHFFFAOYSA-N. This structural information indicates that the compound possesses significant electronic properties due to its aromatic nature and functional groups.
4-Bromoisoquinoline-1-carbonitrile is known to participate in various chemical reactions:
The mechanism of action for 4-Bromoisoquinoline-1-carbonitrile primarily revolves around its reactivity as an electrophile or nucleophile in various chemical transformations:
The compound's boiling point and melting point data are not extensively documented but are critical for determining optimal reaction conditions during synthesis.
4-Bromoisoquinoline-1-carbonitrile has several important applications:
4-Bromoisoquinoline-1-carbonitrile (CAS 27224-09-5) emerged as a structurally significant heterocyclic compound in the late 20th century, coinciding with advancements in transition metal-catalyzed cross-coupling technologies. The strategic placement of both bromine (at C4) and cyano (at C1) groups on the isoquinoline scaffold created a multifunctional building block ideally suited for sequential functionalization. This compound represented an evolution from simpler brominated isoquinolines, with the electron-withdrawing cyano group significantly altering the ring's electronic properties and enhancing the reactivity of the carbon-bromine bond toward oxidative addition processes [2]. Its synthesis typically involved either direct bromination-cyanation of pre-formed isoquinoline systems or ring-closing strategies using β-brominated phenyl ethylamine precursors . The compound's structural complexity and synthetic utility positioned it at the intersection of heterocyclic chemistry and catalytic methodology development.
Table 1: Fundamental Structural Properties of 4-Bromoisoquinoline-1-carbonitrile
Property | Value/Specification |
---|---|
CAS Registry Number | 27224-09-5 |
Molecular Formula | C₁₀H₅BrN₂ |
Molecular Weight | 233.06 g/mol |
IUPAC Name | 4-Bromoisoquinoline-1-carbonitrile |
SMILES Notation | N#CC1=NC=C(Br)C2=C1C=CC=C2 |
MDL Number | MFCD11506148 |
Storage Conditions | Sealed in dry, room temperature |
The synthesis of 4-bromoisoquinoline-1-carbonitrile has evolved through three primary routes:
Bischler-Nepieralski Cyclization: Early approaches adapted this classical method, where N-acyl-β-(3-bromo-4-cyanophenyl)ethylamines underwent cyclodehydration using phosphoryl chloride or similar reagents. This method faced limitations in regioselectivity and required harsh conditions, often resulting in moderate yields of the target compound .
Transition Metal-Catalyzed Methods: Contemporary syntheses leverage palladium or copper catalysis to install the bromine substituent regioselectively on pre-formed isoquinoline systems. These methods offered improved control but required careful optimization to prevent cyano group interference [4].
Anhydride-Imine Condensation: Recent adaptations utilize homophthalic anhydride derivatives condensed with imines containing bromine and cyano functionalities. This approach demonstrates superior atom economy and better functional group tolerance compared to classical methods [6].
The optimization of these synthetic routes directly correlates with the compound's growing commercial availability from specialty chemical suppliers in various quantities (100mg to 5g scales) and purities (typically ≥95%) [1] [2]. The development of reliable synthetic access enabled its application across diverse research domains, particularly in pharmaceutical precursor synthesis.
The molecular architecture of 4-bromoisoquinoline-1-carbonitrile combines three strategically valuable features: (1) the isoquinoline core, a privileged scaffold in drug design; (2) the C4-bromine atom, which serves as an excellent leaving group for metal-catalyzed cross-coupling reactions; and (3) the C1-cyano group, which functions both as a hydrogen-bond acceptor and as a transformable handle for heterocyclic annulation or functional group interconversion. This trifunctional nature enables parallel diversification at multiple positions, making it exceptionally valuable for constructing structurally complex bioactive molecules [2] .
The isoquinoline nucleus itself is a fundamental structural element in numerous pharmacologically active compounds and natural products. Clinically significant molecules containing this core include the skeletal muscle relaxant atracurium, the anticancer agent trabectedin, the antihypertensive quinapril, and the antiparkinsonian drug apomorphine. The bromine substituent at the C4 position enhances the compound's reactivity in palladium-catalyzed cross-couplings (e.g., Suzuki, Stille, Sonogashira reactions), while the electron-withdrawing cyano group at C1 modulates the electron density throughout the ring system, facilitating nucleophilic additions and further functionalizations . This dual functionality enables sequential modification strategies that are particularly valuable in lead optimization campaigns.
The reactivity of 4-bromoisoquinoline-1-carbonitrile follows predictable patterns based on the electronic polarization created by its substituents:
Table 2: Principal Reactivity Modes and Applications of 4-Bromoisoquinoline-1-carbonitrile
Reaction Type | Reagents/Conditions | Application in Medicinal Chemistry |
---|---|---|
Suzuki-Miyaura Coupling | Pd(0) catalysts, arylboronic acids | Biaryl synthesis for kinase inhibitor cores |
Buchwald-Hartwig Amination | Pd catalysts, phosphine ligands, amines | Introduction of amino groups for solubility modulation |
Nucleophilic Substitution | Heteronucleophiles (azides, thiols) | Direct functionalization for SAR exploration |
Cyano Group Reduction | DIBAL-H, LiAlH₄ | Aldehyde generation for reductive amination |
Cyano Hydrolysis | Acidic/alkaline conditions | Carboxylic acid formation for prodrug design |
Cyclization Reactions | NaN₃, organostannanes | Tetrazolo[5,1-a]isoquinoline scaffolds for bioactivity |
The bromine atom participates effectively in palladium-catalyzed cross-couplings, with the cyano group generally remaining inert under these conditions. This orthogonality allows chemists to first install aromatic or heteroaromatic systems at C4 before transforming the cyano group. For instance, Suzuki coupling with pyridinylboronic acids generates biphenyl-type structures relevant to kinase inhibitor development, while Buchwald-Hartwig amination installs amino groups critical for target binding in various receptor antagonists [3] [4].
The cyano group itself undergoes diverse transformations: partial reduction with DIBAL-H yields aldehydes for reductive amination strategies; hydrolysis provides carboxylic acids for prodrug design; and reaction with azide ions affords tetrazole bioisosteres that mimic carboxylic acids while offering improved metabolic stability [6]. This versatility enables the generation of diverse compound libraries from a single precursor, significantly accelerating structure-activity relationship (SAR) studies in drug discovery programs.
Structural analogues of 4-bromoisoquinoline-1-carbonitrile demonstrate significant therapeutic potential across multiple disease areas:
Table 3: Bioactive Analogues Derived from 4-Bromoisoquinoline-1-carbonitrile Core
Structural Analogue | Biological Activity | Mechanistic Insights |
---|---|---|
5-Bromoisoquinoline-1-carbonitrile | Antiviral lead (against HCoV-229E/OC-43) | Interferes with viral replication machinery [3] |
THIQ-4-carboxamides | Antimalarial activity (P. falciparum) | Analogous to clinical candidate (+)-SJ733 [6] |
1-Oxo-THIQ derivatives | Anti-coronavirus activity (HCoV-OC43) | Structure-dependent inhibition (EC₅₀ = 12-58 μM) [6] |
3-Substituted isoquinolinones | Anti-inflammatory and anticancer leads | Modulates NF-κB signaling pathways |
Isoquinoline-fused indoles | Kinase inhibition (VEGFR2, PDGFRβ) | Intercalates in ATP-binding pocket [4] |
Recent investigations into tetrahydroisoquinoline (THIQ) derivatives highlight their emerging antiviral potential. The structural similarity between 4-bromoisoquinoline-1-carbonitrile and antiparasitic THIQ-carboxamide (+)-SJ733 prompted investigations against human coronaviruses. Preliminary studies demonstrated that isoquinoline derivatives bearing amide or amidomethyl functions at the C4 position exhibit measurable inhibition against human coronavirus strains 229E and OC-43, with structure-dependent activity profiles [6]. This positions 4-bromoisoquinoline-1-carbonitrile as a strategic precursor for developing novel antiviral agents, particularly given the established role of isoquinoline scaffolds in disrupting viral replication cycles.
The compound's versatility extends to anticancer applications, where its derivatives interact with DNA through intercalation and topoisomerase inhibition mechanisms. Structural modifications of the isoquinoline core, enabled by the reactivity of the bromine and cyano groups, allow fine-tuning of these interactions to enhance selectivity toward cancer cells . Additionally, molecular modeling studies indicate that derivatives can be designed to fit the ATP-binding pockets of various kinases, making them valuable starting points for targeted cancer therapies.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2